molecular formula C24H24N2O2 B5809987 N~1~,N~3~-bis(4-ethylphenyl)isophthalamide

N~1~,N~3~-bis(4-ethylphenyl)isophthalamide

Cat. No.: B5809987
M. Wt: 372.5 g/mol
InChI Key: UEUPWKVBZGHMHB-UHFFFAOYSA-N
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Description

N~1~,N~3~-bis(4-ethylphenyl)isophthalamide is an organic compound with the molecular formula C24H24N2O2 It is a derivative of isophthalamide, where the amide groups are substituted with 4-ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(4-ethylphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-ethyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:

Isophthaloyl chloride+2(4-ethyl aniline)N 1 ,N 3 -bis(4-ethylphenyl)isophthalamide+2HCl\text{Isophthaloyl chloride} + 2 \text{(4-ethyl aniline)} \rightarrow \text{N~1~,N~3~-bis(4-ethylphenyl)isophthalamide} + 2 \text{HCl} Isophthaloyl chloride+2(4-ethyl aniline)→N 1 ,N 3 -bis(4-ethylphenyl)isophthalamide+2HCl

Industrial Production Methods

On an industrial scale, the production of N1,N~3~-bis(4-ethylphenyl)isophthalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(4-ethylphenyl)isophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~1~,N~3~-bis(4-ethylphenyl)isophthalamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(4-ethylphenyl)isophthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~3~-bis(3-ethylphenyl)isophthalamide
  • N~1~,N~3~-bis(4-methylphenyl)isophthalamide
  • N~1~,N~3~-bis(4-chlorophenyl)isophthalamide

Uniqueness

N~1~,N~3~-bis(4-ethylphenyl)isophthalamide is unique due to the presence of 4-ethylphenyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

1-N,3-N-bis(4-ethylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-17-8-12-21(13-9-17)25-23(27)19-6-5-7-20(16-19)24(28)26-22-14-10-18(4-2)11-15-22/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPWKVBZGHMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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